molecular formula C11H12BrNO B1286710 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 185316-44-3

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1286710
M. Wt: 254.12 g/mol
InChI Key: XNONCRQWDVQJRP-UHFFFAOYSA-N
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Description

The compound 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a brominated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine in the quinoline structure can significantly alter its chemical and physical properties and can be used for further chemical modifications.

Synthesis Analysis

The synthesis of brominated quinolines can be achieved through various methods. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was performed starting from 2,6-dibromo-4-nitroaniline using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Similarly, 7-bromo-5,8-dimethylisoquinoline was selectively synthesized by bromination of 5,8-dimethylisoquinoline, which was obtained from p-xylene . These methods demonstrate the versatility in synthesizing brominated quinoline derivatives, which can be further functionalized to obtain a variety of compounds.

Molecular Structure Analysis

The molecular structure of brominated quinolines has been established through various analytical techniques. For example, the structure analysis of 7-bromoquinolin-8-ol confirmed that bromination occurred at the 7-position and revealed the presence of intermolecular and weak intramolecular O-H...N hydrogen bonds, which cause the molecules to pack as hydrogen-bonded dimers in the solid state . This kind of structural information is crucial for understanding the reactivity and interaction of these compounds.

Chemical Reactions Analysis

Brominated quinolines can undergo a variety of chemical reactions. The presence of a bromine atom in the quinoline structure makes it a reactive site for further functionalization. For instance, 7-bromo-5,8-dimethylisoquinoline was used to produce 7-amino-5,8-dimethylisoquinoline through a reaction with ammonia and various 7-anilino-5,8-dimethylisoquinolines via a palladium-catalyzed coupling reaction with anilines . These reactions are indicative of the potential transformations that brominated quinolines can undergo, which can be exploited in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinolines are influenced by the presence of the bromine atom. For example, 8-bromo-7-hydroxyquinoline (BHQ) was found to have greater single-photon quantum efficiency than other photolabile protecting groups and showed sufficient sensitivity to multiphoton-induced photolysis for use in vivo . The increased solubility and low fluorescence of BHQ make it useful as a caging group for biological messengers. These properties highlight the importance of understanding the physical and chemical characteristics of brominated quinolines for their application in various fields, including photopharmacology and material science.

properties

IUPAC Name

7-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNONCRQWDVQJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601516
Record name 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

CAS RN

185316-44-3
Record name 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 500 ml round-buttom flask was placed 13.52 g (101 mmol) of AlCl3 under nitrogen purge and kept at 0° C. Thereafter, 22.41 g of N-3,3-dimethylacryloyl-3-bromoaniline (Compound 17) in 350 ml CH2Cl2 was slowly added by syringe. The reaction mixture was stirred at 0° C. for 72 h, and thereafter slowly quenched with small chunks of ice-cubes and finally with water. The aqueous layer was washed with CH2Cl2 and the organic layer was dried over Na2SO4. The solvent was evaporated and the residue purified by recrystallization from EtOAc-hexane to give the title compound as off-white solids.
Name
Quantity
13.52 g
Type
reactant
Reaction Step One
Quantity
22.41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Polomski, M Brachet‐Botineau, L Juen… - …, 2021 - Wiley Online Library
Signal transducers and activators of transcription 5A and 5B (STAT5A and STAT5B) are two closely related STAT family members that are crucial downstream effectors of tyrosine …

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